molecular formula C10H8FNO2 B8501494 4-Fluoro-1-methyl-1h-indole-3-carboxylic acid

4-Fluoro-1-methyl-1h-indole-3-carboxylic acid

Cat. No. B8501494
M. Wt: 193.17 g/mol
InChI Key: XLEIZAQZXUZKPN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
Patent
US07157487B2

Procedure details

In acetone (95 ml) was dissolved 4-fluoro-1-methylindole-3-carbaldehyde (1.43 g, 8.08 mmol), followed by the addition of potassium permanganate (a 0.2M aqueous solution, 62.0 ml, 12.4 mmol) in portions at room temperature. After the reaction mixture was stirred at room temperature for 16 hours, the precipitate was filtered off through Celite. The filtrate was distilled under reduced pressure to remove the solvent. The residue was acidified with 1N HCl. The crystals thus precipitated were collected by filtration under reduced pressure, washed with water, and dried under reduced pressure to give 4-fluoro-1-methylindole-3-carboxylic acid (0.91 g, 58%) as a brown solid.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
[Compound]
Name
aqueous solution
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
1.43 g
Type
reactant
Reaction Step Two
Quantity
95 mL
Type
solvent
Reaction Step Two

Identifiers

REACTION_CXSMILES
[F:1][C:2]1[CH:10]=[CH:9][CH:8]=[C:7]2[C:3]=1[C:4]([CH:12]=[O:13])=[CH:5][N:6]2[CH3:11].[Mn]([O-])(=O)(=O)=[O:15].[K+]>CC(C)=O>[F:1][C:2]1[CH:10]=[CH:9][CH:8]=[C:7]2[C:3]=1[C:4]([C:12]([OH:15])=[O:13])=[CH:5][N:6]2[CH3:11] |f:1.2|

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[Mn](=O)(=O)(=O)[O-].[K+]
Name
aqueous solution
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Two
Name
Quantity
1.43 g
Type
reactant
Smiles
FC1=C2C(=CN(C2=CC=C1)C)C=O
Name
Quantity
95 mL
Type
solvent
Smiles
CC(=O)C

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
After the reaction mixture was stirred at room temperature for 16 hours
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

FILTRATION
Type
FILTRATION
Details
the precipitate was filtered off through Celite
DISTILLATION
Type
DISTILLATION
Details
The filtrate was distilled under reduced pressure
CUSTOM
Type
CUSTOM
Details
to remove the solvent
CUSTOM
Type
CUSTOM
Details
The crystals thus precipitated
FILTRATION
Type
FILTRATION
Details
were collected by filtration under reduced pressure
WASH
Type
WASH
Details
washed with water
CUSTOM
Type
CUSTOM
Details
dried under reduced pressure

Outcomes

Product
Details
Reaction Time
16 h
Name
Type
product
Smiles
FC1=C2C(=CN(C2=CC=C1)C)C(=O)O
Measurements
Type Value Analysis
AMOUNT: MASS 0.91 g
YIELD: PERCENTYIELD 58%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
© Copyright 2024 BenchChem. All Rights Reserved.